molecular formula C13H17N3O3S B5518248 2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B5518248
M. Wt: 295.36 g/mol
InChI Key: DLPZUDWLUFDGAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives involves a one-pot, three-component reaction. This efficient synthetic protocol uses 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature without the need for a catalyst, ligand, or base, resulting in excellent yields of the target compounds (Dileep & Murty, 2017).

Molecular Structure Analysis

The molecular structure and density functional theory (DFT) analysis of related benzoxazole and piperazine derivatives reveal optimized structures that highlight significant intermolecular interactions and molecular electrostatic potential, contributing to their potential biological activities (Xiao et al., 2022).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, forming different derivatives with potential biological activities. Notably, their reactivity under specific conditions can lead to the formation of complex structures with unique biological properties, as demonstrated by their antimycobacterial activities (Naidu et al., 2014).

Physical Properties Analysis

The physical properties of these compounds are characterized by their crystalline structures and conformations. X-ray crystallography studies provide insights into their three-dimensional structures, crucial for understanding their physicochemical behaviors and interactions with biological targets (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives are significantly influenced by their sulfonamide groups, which play a vital role in their metabolic pathways and interactions. Studies on related compounds demonstrate the importance of sulfonamide metabolism in modulating their pharmacological profiles (Sawant-Basak et al., 2018).

properties

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-2-20(17,18)16-9-7-15(8-10-16)13-14-11-5-3-4-6-12(11)19-13/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPZUDWLUFDGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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